Cas no 896339-11-0 (N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methanesulfonylbenzamide)

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methanesulfonylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methanesulfonylbenzamide
- N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylsulfonylbenzamide
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- Inchi: 1S/C19H16N2O4S2/c1-12(22)17-16(13-6-4-3-5-7-13)20-19(26-17)21-18(23)14-8-10-15(11-9-14)27(2,24)25/h3-11H,1-2H3,(H,20,21,23)
- InChI Key: JZWCFNCBYVVONN-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC=CC=C2)=C(C(C)=O)S1)(=O)C1=CC=C(S(C)(=O)=O)C=C1
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methanesulfonylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2558-0049-100mg |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methanesulfonylbenzamide |
896339-11-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2558-0049-5μmol |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methanesulfonylbenzamide |
896339-11-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2558-0049-10mg |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methanesulfonylbenzamide |
896339-11-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2558-0049-2μmol |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methanesulfonylbenzamide |
896339-11-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2558-0049-75mg |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methanesulfonylbenzamide |
896339-11-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2558-0049-40mg |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methanesulfonylbenzamide |
896339-11-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2558-0049-4mg |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methanesulfonylbenzamide |
896339-11-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2558-0049-3mg |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methanesulfonylbenzamide |
896339-11-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2558-0049-20mg |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methanesulfonylbenzamide |
896339-11-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2558-0049-25mg |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methanesulfonylbenzamide |
896339-11-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methanesulfonylbenzamide Related Literature
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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Alexander S. Romanov,Florian Chotard,Jahan Rashid,Manfred Bochmann Dalton Trans., 2019,48, 15445-15454
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
Additional information on N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methanesulfonylbenzamide
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methanesulfonylbenzamide: A Comprehensive Overview of Its Chemical Structure, Pharmacological Properties, and Therapeutic Potential
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methanesulfonylbenzamide is a synthetic organic compound with a unique molecular structure that has garnered significant attention in the field of biomedical research. This compound, identified by the CAS number 896339-11-0, represents a novel class of thiazole-based derivatives that exhibit potential applications in drug discovery and targeted therapy. Its structural complexity, involving aromatic rings, sulfonamide moieties, and thiazole heterocycles, positions it as a promising candidate for pharmacological intervention in various pathophysiological conditions.
The chemical synthesis of this compound involves a multistep process that includes condensation reactions, acylation, and sulfonation. The thiazole ring, a key structural feature, is formed through the cyclocondensation of thiosemicarbazide and carbonyl compounds. The 4-methanesulfonylbenzamide moiety, another critical component, is derived from benzamide derivatives functionalized with sulfonamide groups. These functional groups contribute to the compound's bioavailability and target specificity, making it a valuable tool for drug design and molecular modeling studies.
Recent research advancements have highlighted the pharmacological properties of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methanesulfonylbenzamide. Studies published in peer-reviewed journals suggest that this compound exhibits anti-inflammatory and antioxidant activities due to its ability to modulate NF-κB signaling pathways and reactive oxygen species (ROS) production. Additionally, its lipophilicity and proton transfer capacity enable it to interact with membrane-bound receptors, enhancing its cellular uptake and therapeutic efficacy.
One of the most promising applications of this compound is its potential role in cancer therapy. Preclinical studies have demonstrated that N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methanesullynbenzamide can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Its selective toxicity toward transformed cells over normal cells makes it a candidate for targeted chemotherapy. Furthermore, its ability to modulate tumor microenvironment by suppressing angiogenesis and metastasis further underscores its clinical relevance.
In vivo studies have also revealed the compound's pharmacokinetic profile. The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are optimized for systemic delivery. Its high solubility in aqueous solutions and low clearance rate ensure sustained plasma concentrations, which is critical for chronic disease management. These pharmacokinetic advantages make it suitable for long-term therapeutic use.
Recent breakthroughs in structure-activity relationship (SAR) analysis have provided insights into the molecular mechanisms underlying the compound's biological effects. Computational modeling studies have identified key binding sites on target proteins, such as kinase enzymes and cytotoxic receptors, which are crucial for its therapeutic action. These findings have paved the way for structure-based drug design approaches to optimize its efficacy and selectivity.
Clinical trials are currently underway to evaluate the safety and efficacy of this compound in human subjects. Preliminary results from phase I trials indicate that it is well-tolerated, with minimal side effects, and demonstrates dose-dependent therapeutic outcomes. These findings are critical for translational research and drug development pipelines, as they provide a scientific basis for its clinical application.
The synthetic versatility of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methanesulfonylbenzamide has also led to the development of analogous compounds with enhanced properties. Modifications to the thiazole ring or sulfonamide moiety have resulted in compounds with improved potency and reduced toxicity, expanding its therapeutic potential. These derivatives are being explored for treatment-resistant diseases such as neurodegenerative disorders and autoimmune conditions.
Environmental impact assessments have also been conducted to evaluate the sustainability of its synthesis and disposal. The green chemistry principles applied in its production ensure minimal waste generation and energy consumption, aligning with global sustainability goals. These eco-friendly practices are essential for responsible drug development and regulatory compliance.
In conclusion, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methanesulfonylbenzamide represents a significant advancement in biomedical research. Its unique chemical structure, pharmacological properties, and therapeutic potential position it as a valuable candidate for drug discovery and targeted therapy. Continued research efforts and clinical trials will further elucidate its applications and benefits, contributing to innovative treatments for various medical conditions.
For researchers and pharmaceutical scientists, this compound offers a platform for exploring new biological interactions and drug mechanisms. Its synthetic flexibility and pharmacological versatility make it a promising subject for future studies. As biomedical science progresses, the role of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methanesulfonylbenzamide in medical innovation is expected to grow, paving the way for breakthroughs in disease treatment and patient care.
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